3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKAEQZEFAHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable nitrile and subsequent functionalization to introduce the nitromethyl, phenyl, and trifluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole has been studied for its potential as an antimicrobial agent. A study highlighted that various triazole compounds demonstrated moderate to good antimicrobial activities against a range of pathogens, including bacteria and fungi. The specific mechanisms of action often involve the inhibition of cell wall synthesis or interference with nucleic acid synthesis .
Antiparasitic Potential
Another promising application is in the field of antiparasitic drugs. Triazole derivatives have shown efficacy against parasitic infections such as Chagas disease. For instance, a related compound demonstrated significant antichagasic activity with a selectivity index indicating lower toxicity to human cells compared to its effectiveness against Trypanosoma cruzi . This suggests that this compound could be developed further for treating parasitic diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Antimicrobial Evaluation : In one study, a series of triazole compounds were synthesized and screened for their antimicrobial activities. The results indicated that certain modifications to the triazole ring significantly enhanced activity against specific bacterial strains .
- Antiparasitic Activity : Another investigation into the antiparasitic effects of nitro-substituted triazoles showed promising results against Trypanosoma cruzi, suggesting that structural modifications can lead to enhanced efficacy .
- Fungicidal Properties : Research on related triazole compounds has demonstrated their effectiveness in controlling fungal diseases in crops, supporting their potential use as agricultural fungicides .
Mechanism of Action
The mechanism of action of 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with molecular targets through various pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Key Observations :
Trifluoromethyl Group : The presence of a trifluoromethyl group at position 5 (as in the target compound) enhances lipophilicity and metabolic stability, contributing to improved bioavailability and antimicrobial efficacy .
Nitromethyl vs.
Phenyl vs. Trimethoxyphenyl : A simple phenyl group at position 4 (target compound) may offer less steric hindrance than bulkier trimethoxyphenyl substituents, favoring interactions with bacterial enzyme active sites .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Insights :
- The trifluoromethyl and nitromethyl groups likely confer higher membrane permeability than sulfonyl or arylideneamino derivatives, making the target compound a candidate for intracellular pathogens .
- The nitro group’s electron-withdrawing nature may reduce antioxidant efficacy compared to sulfones or Schiff bases .
Biological Activity
3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole (CAS No. 320424-54-2) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and antiproliferative properties, supported by data tables and relevant studies.
- Molecular Formula : C10H7F3N4O2
- Molecular Weight : 272.19 g/mol
- CAS Number : 320424-54-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antibacterial Activity
- Mechanism of Action : The triazole ring structure is known to inhibit fungal cytochrome P450 enzymes and has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl and nitromethyl groups enhances its lipophilicity, potentially increasing membrane permeability and antibacterial efficacy.
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant antibacterial activity against strains such as E. coli, S. aureus, and P. aeruginosa . The specific compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Another investigation into the structure-activity relationship (SAR) of triazole derivatives indicated that the presence of a trifluoromethyl group significantly improved antibacterial potency .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | |
| This compound | Escherichia coli | 16 | |
| Triazole Derivative X | Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
Research indicates that compounds within the triazole family can modulate inflammatory responses. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways and reduction in cytokine release from activated immune cells.
-
Findings :
- In a study evaluating the effects on peripheral blood mononuclear cells (PBMCs), compounds similar to this compound reduced TNF-α levels by approximately 44–60% at higher concentrations .
- The strongest anti-inflammatory effects were observed with structural analogs exhibiting similar functional groups.
Antiproliferative Activity
The antiproliferative effects of this compound have also been assessed in various cancer cell lines.
- Research Findings :
- Studies have shown that certain triazole derivatives can inhibit cell proliferation in cancer cell lines through induction of apoptosis or cell cycle arrest.
- Compounds were tested against various cancer types, showing IC50 values in the low micromolar range.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole, and how do reaction conditions influence yield?
A1. The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. For example, substituted triazoles can be synthesized via refluxing 4-amino-triazole precursors with nitromethylating agents in ethanol or acetonitrile under acidic catalysis (e.g., glacial acetic acid) . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction time (4–16 hours). Side reactions, such as over-nitration or decomposition, are mitigated by stepwise addition of reagents and inert atmospheres .
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this triazole derivative?
A2. Key characterization techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., nitro group deshielding at δ 8–10 ppm) .
- IR spectroscopy : Stretching frequencies for NO (~1520 cm) and CF (~1150 cm) groups validate functionalization .
- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the triazole ring and intermolecular interactions (e.g., π-stacking in phenyl-substituted analogs) .
Advanced Research Questions
Q. Q3. How do computational methods (e.g., DFT) explain the electronic and steric effects of the nitromethyl and trifluoromethyl groups on reactivity?
A3. Density Functional Theory (DFT) calculations reveal that the electron-withdrawing nitro and trifluoromethyl groups stabilize the triazole core via resonance and inductive effects, lowering the LUMO energy and enhancing electrophilicity. For example, the trifluoromethyl group increases lipophilicity (logP ~2.5), impacting bioavailability . Steric hindrance from the phenyl ring may limit regioselectivity in further functionalization, as shown in analogs with bulky substituents .
Q. Q4. What strategies resolve contradictions in reported biological activities of structurally similar triazoles?
A4. Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Substituent positioning : Meta vs. para substitution on the phenyl ring alters steric and electronic profiles. For instance, para-nitro groups enhance antibacterial activity in 4-phenyl-1,2,4-triazoles, while meta-substituted analogs show reduced potency .
- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and use positive controls (e.g., ciprofloxacin) to minimize false negatives .
Q. Q5. How can metal coordination complexes of this triazole enhance its pharmacological properties?
A5. Complexation with transition metals (e.g., Cu, Ni) improves stability and bioactivity. For example, Cu(II) complexes of 4-amino-5-phenyl-triazole-3-thiol exhibit enhanced antioxidant capacity due to metal-ligand charge transfer, as evidenced by cyclic voltammetry . Ligand design must balance chelation geometry (e.g., square planar vs. octahedral) and bioavailability .
Methodological Guidance
Q. Q6. What are the best practices for analyzing substituent effects on triazole ring stability under acidic/basic conditions?
A6. Stability assays should:
Q. Q7. How can crystallographic data inform the design of derivatives with improved solid-state properties?
A7. Crystal packing analysis identifies non-covalent interactions (e.g., hydrogen bonds, halogen contacts) that influence melting points and solubility. For example, fluorinated phenyl groups in 4-(4-bromophenyl)-triazoles form C–F···π interactions, increasing thermal stability (m.p. >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
